4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid 4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 825619-54-3
VCID: VC19057950
InChI: InChI=1S/C14H16N2O2/c1-14(2,3)11-9-15-16(12(11)13(17)18)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18)
SMILES:
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid

CAS No.: 825619-54-3

Cat. No.: VC19057950

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid - 825619-54-3

Specification

CAS No. 825619-54-3
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name 4-tert-butyl-2-phenylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C14H16N2O2/c1-14(2,3)11-9-15-16(12(11)13(17)18)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18)
Standard InChI Key VOLYJCFUOHBYRI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=C(N(N=C1)C2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₇N₂O₂
Molecular Weight257.31 g/mol
SubstituentsN1: Phenyl; C4: tert-Butyl; C5: Carboxylic Acid
Calculated LogP~3.2 (estimated via analogy)

Synthesis and Manufacturing

Ester Hydrolysis Pathway

A common route to pyrazole-carboxylic acids involves the hydrolysis of ester precursors. For example, 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid was synthesized via refluxing its ethyl ester derivative with potassium hydroxide in ethanol, followed by acidification with hydrochloric acid . Applying this methodology to 4-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylic acid would entail:

  • Ester Preparation: Reacting 4-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate with an alkylating agent under basic conditions.

  • Saponification: Hydrolyzing the ester group using aqueous KOH or NaOH in a polar solvent (e.g., ethanol or THF).

  • Acid Workup: Neutralizing the reaction mixture with HCl to precipitate the carboxylic acid .

This method typically yields >90% purity, as observed in analogous systems .

Structural and Crystallographic Analysis

Conformational Dynamics

In related compounds, such as 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, X-ray crystallography reveals non-planar geometries. The pyrazole ring forms dihedral angles of 18.80° with the phenyl group and 77.13° with the tert-butylbenzyl moiety . For 4-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylic acid, similar steric clashes between the tert-butyl and phenyl groups are expected, leading to a twisted conformation that minimizes van der Waals repulsions.

Hydrogen Bonding Networks

The carboxylic acid group facilitates dimerization via O–H⋯O hydrogen bonds, as observed in centrosymmetric dimers of analogous structures . This intermolecular interaction enhances thermal stability and influences solubility, as evidenced by the high melting points (>200°C) of related pyrazole-carboxylic acids .

Physicochemical Properties

Solubility and Partitioning

The tert-butyl group confers high lipophilicity (estimated LogP ≈ 3.2), rendering the compound poorly soluble in water but soluble in organic solvents like dichloromethane and ethyl acetate. The carboxylic acid moiety allows salt formation with bases (e.g., NaOH), improving aqueous solubility for biological assays .

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures exceeding 250°C, attributed to strong hydrogen bonding and aromatic stacking .

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